molecular formula C15H13NO B5812650 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde CAS No. 5560-87-2

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde

Cat. No.: B5812650
CAS No.: 5560-87-2
M. Wt: 223.27 g/mol
InChI Key: LSPRUQXPQKPRDQ-UHFFFAOYSA-N
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Description

5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde: is a heterocyclic compound that belongs to the class of dibenzoazepines These compounds are characterized by a seven-membered ring containing nitrogen, fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with formaldehyde and a suitable acid catalyst can lead to the formation of the desired compound . The reaction typically requires controlled temperatures and may involve purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structure can be modified to create derivatives with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of different products .

Mechanism of Action

The mechanism of action of 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine
  • 6,7-dihydro-5H-dibenzo[c,e]azepine
  • 5,7-dihydro-6H-dibenzo[b,d]azepin-6-one

Comparison: Compared to these similar compounds, 5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6-position. This functional group significantly enhances its reactivity and potential for further chemical modifications. The aldehyde group also contributes to its distinct biological and industrial applications .

Properties

IUPAC Name

5,7-dihydrobenzo[d][2]benzazepine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-11-16-9-12-5-1-3-7-14(12)15-8-4-2-6-13(15)10-16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPRUQXPQKPRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970940
Record name 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5560-87-2
Record name 5,7-Dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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